molecular formula C16H15BrO4 B2968227 (5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate CAS No. 331460-32-3

(5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate

Cat. No.: B2968227
CAS No.: 331460-32-3
M. Wt: 351.196
InChI Key: RCTNWHRTEHQZGG-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate (CAS: 331460-32-3, molecular formula: C₁₆H₁₅BrO₄) is a halogenated aromatic ester featuring a 4-methoxybenzoate backbone esterified with a substituted benzyl group. The benzyl moiety contains a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. This compound is structurally characterized by two methoxy groups (on the benzoate and benzyl rings) and a bromine atom, which contribute to its electronic and steric properties. Such halogenated esters are valuable intermediates in pharmaceutical and materials chemistry, particularly in Suzuki-Miyaura cross-coupling reactions due to the bromine substituent .

Properties

IUPAC Name

(5-bromo-2-methoxyphenyl)methyl 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO4/c1-19-14-6-3-11(4-7-14)16(18)21-10-12-9-13(17)5-8-15(12)20-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTNWHRTEHQZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate typically involves the esterification of 5-bromo-2-methoxybenzyl alcohol with 4-methoxybenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

(5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

The following analysis compares (5-bromo-2-methoxyphenyl)methyl 4-methoxybenzoate with structurally or functionally related benzoate esters, focusing on synthesis, physicochemical properties, and biological activities.

Key Observations :

  • The target compound’s synthesis likely parallels methods for similar esters, such as nucleophilic acyl substitution (e.g., using benzyl alcohols and acyl chlorides).
  • Bromine substituents are introduced via halogenation or pre-existing in starting materials (e.g., 5-bromo-2-methoxybenzyl alcohol), as seen in halogenated intermediates for drug discovery .
Physicochemical Properties
Compound Name Molecular Weight Melting Point (°C) Solubility Notable Features
This compound 351.19 N/A Likely low in water (lipophilic) Bromine increases molecular weight; two methoxy groups enhance steric hindrance
Methyl 4-methoxybenzoate 166.17 48–50 Moderate in organic solvents Simpler structure; high antioxidant activity
2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate 357.17 156–157 Low water solubility Oxoethyl linker may increase rigidity
Methyl 5-bromo-2-methoxy-4-methylbenzoate 259.09 N/A N/A Methyl substituent reduces polarity vs. methoxy

Key Observations :

  • Bromine and methoxy groups increase lipophilicity compared to simpler esters like Methyl 4-methoxybenzoate .
  • Melting points vary significantly; for example, 2-(4-bromophenyl)-2-oxoethyl 4-methoxybenzoate melts at 156–157°C due to crystalline packing influenced by the oxoethyl group .

Key Observations :

  • Methyl 4-methoxybenzoate exhibits the highest antioxidant activity among tested benzoates, attributed to electron-donating methoxy groups . The bromine and additional methoxy in the target compound may alter this activity, but data are lacking.
  • Halogenated esters like Methyl 5-amino-2-bromo-4-chlorobenzoate are prioritized in drug development for their versatility in cross-coupling reactions .

Biological Activity

(5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate is an organic compound classified as an aromatic ester. Its unique structure, featuring bromine and methoxy groups, positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C15H15BrO4
  • Molecular Weight : 351.19 g/mol
  • CAS Number : 331460-32-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom and methoxy groups enhance its binding affinity to various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to interfere with the mitotic machinery in cancer cells by affecting microtubule dynamics:

  • Cytotoxicity : Compounds similar to this compound exhibit sub-micromolar cytotoxicity against various human tumor cell lines, including HeLa and MCF7 .
  • Mechanism : These compounds inhibit microtubule polymerization at micromolar concentrations, suggesting tubulin as a primary target. They induce G2/M phase arrest followed by apoptotic cell death, confirming their role as antimitotic agents .

Other Biological Activities

In addition to antitumor effects, preliminary research suggests other potential therapeutic applications:

  • Anti-inflammatory Properties : The compound is being investigated for its anti-inflammatory activities, although detailed studies are still required to confirm these effects.
  • Enzyme Inhibition : It has been utilized in biochemical assays to study enzyme-substrate interactions, indicating its versatility in biological research.

Case Studies and Research Findings

StudyFindings
González et al. (2021) Investigated the cytotoxic effects of related compounds on cancer cell lines; identified significant antiproliferative activity linked to tubulin inhibition .
PubChem Data Reports on the mechanism of action involving enzyme interactions and potential therapeutic applications in various fields.
ResearchGate Study Explored structural analogs and their effects on cell proliferation; confirmed that modifications in substituents significantly impact biological activity .

Comparison with Similar Compounds

This compound can be compared with other compounds with similar structures but differing substituents:

CompoundStructureBiological Activity
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acidContains chlorine instead of bromineAntitumor properties but less potent than the brominated analogs
4-Bromo-2,5-dimethoxyamphetamineSimilar methoxy groups; different core structurePsychoactive properties; not primarily focused on anticancer activity

Q & A

Q. How should researchers address batch-to-batch variability in cytotoxicity assays?

  • Methodological Answer : Standardize cell culture conditions (passage number ≤20, serum-free media pre-treatment) and include internal controls (e.g., cisplatin for apoptosis induction). Statistical normalization (Z-score) minimizes inter-experimental variability, and ANOVA identifies significant batch effects .

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